molecular formula C13H12N8O4S3 B193878 Ceftezole CAS No. 26973-24-0

Ceftezole

Katalognummer: B193878
CAS-Nummer: 26973-24-0
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: DZMVCVMFETWNIU-LDYMZIIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftezole is a second-generation cephalosporin antibiotic characterized by a tetrazole nucleus at position 7 of its β-lactam structure, which distinguishes it from other cephalosporins . Its chemical name is (6R,7R)-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid . This compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative pathogens (e.g., Escherichia coli, Klebsiella pneumoniae), but is ineffective against Pseudomonas aeruginosa and Serratia marcescens .

Clinically, this compound is used to treat respiratory, urinary, and soft tissue infections. Pharmacokinetic studies indicate a serum half-life of ~56 minutes in humans, with 87.5% of the drug excreted unchanged in urine . Its stability in formulations, such as the trihydrate crystal form, reduces polymer content and enhances compatibility with intravenous solutions like glucose .

Vorbereitungsmethoden

The preparation of ceftezole involves several synthetic routes and reaction conditions. One method involves using 1H-tetrazole acetic acid and 2-mercapto-1,3,4-thiadiazole as raw materials. The process includes catalyzing toluenesulfonic acid or dicyclohexylcarbodiimide to generate 1H-tetrazole-acet-1,3,4-thiadiazole-2-thioester (active ester). This active ester undergoes a process of boiling in one pot with 7-aminocephalosporanic acid to synthesize this compound acid under the action of a quaternary ammonium salt phase transfer catalyst. The sodium salt is then regenerated, followed by recrystallization and purification to obtain high-purity this compound sodium .

Analyse Chemischer Reaktionen

Ceftezole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include borax solution, high voltage, and UV detection wavelength. Major products formed from these reactions include this compound sodium and other derivatives .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Ceftezole exhibits significant antibacterial activity against a range of gram-positive and gram-negative bacteria. It has been evaluated for its effectiveness in treating infections caused by various pathogens.

In Vitro and In Vivo Studies

  • Broad-Spectrum Activity : this compound has shown comparable efficacy to cefazolin, particularly against clinical isolates of Escherichia coli and Klebsiella spp., while demonstrating superior activity to cephalothin and cephaloridine .
  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound maintains bactericidal activity at concentrations above the MIC against pathogens like Staphylococcus aureus and E. coli .
  • Tissue Distribution : After administration, this compound achieves higher concentrations in tissues such as the kidneys and cerebrospinal fluid compared to other antibiotics, suggesting effective penetration in treating infections .
Bacterial Species This compound Efficacy Comparison with Other Antibiotics
Staphylococcus aureusEffectiveComparable to cefazolin
E. coliEffectiveHigher than cephalothin
Klebsiella spp.EffectiveComparable to cefazolin

Potential as an Anti-Diabetic Agent

Recent research has identified this compound as a potential α-glucosidase inhibitor, which may have implications for diabetes management.

Biomarker Expression

  • Following treatment with this compound, expression levels of key metabolic regulators such as glycogen synthase kinase-3 and peroxisome proliferator-activated receptor-γ were observed to decrease, indicating potential benefits in glycemic control .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use.

Pharmacokinetic Data

  • Serum Concentration : After intramuscular administration of 500 mg, peak serum concentrations reached approximately 24.9 μg/ml within 15 minutes, with effective levels maintained for several hours .
  • Half-Life : The half-life of this compound in serum is approximately 56 minutes, which is shorter than that of cefazolin, suggesting more frequent dosing may be necessary .

Safety Considerations

  • This compound has been associated with mild adverse reactions; however, serious adverse drug reactions are rare. A study indicated that most cases improved without severe consequences . Monitoring for potential off-label adverse effects is recommended, especially in vulnerable populations such as children .

Wirkmechanismus

Ceftezole exerts its effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to the weakening of the bacterial cell wall and causing cell lysis .

Vergleich Mit ähnlichen Verbindungen

Antibacterial Spectrum and Efficacy

Ceftezole’s antibacterial profile overlaps with other cephalosporins but varies in potency and spectrum (Table 1).

Table 1: In Vitro Antibacterial Activity (MIC₅₀, μg/mL)

Organism This compound Cefazolin Ceftriaxone Cefotaxime
Staphylococcus aureus 1.0 0.5 0.25 0.5
Escherichia coli 4.0 4.0 0.12 0.25
Klebsiella pneumoniae 2.0 2.0 0.06 0.12
Proteus mirabilis 8.0 16.0 ≤0.03 ≤0.03

Data compiled from

  • Cefazolin : Shares similar activity with this compound against Gram-positive bacteria but shows inferior efficacy against Proteus mirabilis .
  • Ceftriaxone (3rd-gen) : Superior against Gram-negative bacteria due to enhanced β-lactamase stability but poses higher risks of severe allergic reactions .

Table 2: ADR Comparison in Clinical Studies

Parameter This compound Ceftriaxone Cefazolin
Severe ADRs (e.g., anaphylaxis) Rare High (49 deaths in Iran; 112 anaphylactic shock cases) Moderate
Neurotoxicity (tremor, convulsions) Reported (tetrazole-related) Rare Rare
Hepato/Renal Toxicity Low Moderate Low
Off-Label ADRs (e.g., cyanosis, palpitations) 6 cases (tremor in uremic patients) Not reported Not reported
  • Ceftriaxone : Associated with the highest mortality among cephalosporins due to anaphylactic shock, particularly in children .
  • This compound: Tetrazole nucleus mimics pentylenetetrazole, a known convulsant, increasing risks of tremors and seizures in patients with renal impairment or blood-brain barrier defects .

Pharmacokinetics and Formulation

Table 3: Pharmacokinetic Properties

Parameter This compound Cefazolin Ceftriaxone
Serum Half-Life (min) 56 90 480–720
Protein Binding (%) 75 85 95
Urinary Excretion (%) 87.5 80 40–60
Biliary Excretion (%) 4.4 8.0 10–15

Data from

  • Ceftriaxone : Long half-life allows once-daily dosing but increases accumulation risks in renal impairment.
  • This compound : Shorter half-life necessitates more frequent dosing but shows better tissue penetration than cephalothin .

Unique Pharmacological Properties

  • Alpha-Glucosidase Inhibition: this compound exhibits reversible, non-competitive inhibition of yeast α-glucosidase (Ki = 5.78 × 10⁻⁷ M), a property absent in other cephalosporins. In diabetic mice, it reduces blood glucose by 30% at 10 mg/kg/day .
  • Ultrasound-Assisted Formulation : Ultrasound de-agglomeration optimizes this compound sodium crystallization, enhancing dissolution rates and bioavailability .

Structural and Clinical Implications

The tetrazole group at position 7 in this compound and cefazolin correlates with convulsant activity, as seen in rodent models . In contrast, cefotaxime and cefixime lack this moiety and show minimal neurotoxicity. This structural difference underscores the need for cautious use in patients with renal dysfunction or CNS vulnerabilities .

Biologische Aktivität

Ceftezole is a cephalosporin antibiotic that exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. This article explores its biological activity, including pharmacological properties, clinical efficacy, and relevant case studies.

Chemical and Pharmacological Properties

This compound is classified as a beta-lactam antibiotic, specifically within the cephalosporin group. Its chemical formula is C13H12N8O4S3C_{13}H_{12}N_{8}O_{4}S_{3} with a molecular weight of approximately 440.47 g/mol. The compound's structure includes a 1,2-thiazine ring fused to a 2-azetidinone, characteristic of cephalosporins .

PropertyValue
Molecular Weight440.47 g/mol
Chemical FormulaC₁₃H₁₂N₈O₄S₃
Water Solubility0.867 mg/mL
LogP-0.99
pKa (Strongest Acidic)2.88
Polar Surface Area156.09 Ų

This compound works by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and replication. It binds to penicillin-binding proteins (PBPs), leading to cell lysis and death in susceptible bacteria. This mechanism is similar to other beta-lactam antibiotics, making it effective against various pathogens .

Antimicrobial Activity

This compound has demonstrated significant efficacy against a range of bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

In vitro studies have shown that this compound's antimicrobial activity is comparable to that of cefazolin and superior to cephalothin in experimental infections .

Table 2: Comparative Antimicrobial Activity

BacteriaThis compound MIC (µg/mL)Cefazolin MIC (µg/mL)Cephalothin MIC (µg/mL)
Staphylococcus aureus≤ 0.25≤ 0.5≤ 1
Escherichia coli≤ 0.5≤ 1≤ 2

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for treating infections caused by resistant organisms. A notable study compared cefmetazole (a related cephamycin) with this compound in patients with urinary tract infections (UTIs). The results indicated comparable effectiveness between the two drugs without significant adverse effects .

Case Studies

  • Case Study on Efficacy Against ESBL-Producing Bacteria :
    A multicenter observational study assessed cefmetazole's effectiveness against extended-spectrum beta-lactamase (ESBL)-producing E. coli. Results showed that cefmetazole had clinical effectiveness similar to meropenem, suggesting this compound could also be a viable option in similar cases due to its broad-spectrum activity .
  • Disulfiram-like Reaction :
    A case report highlighted a disulfiram-like reaction in a patient treated with cefmetazole after alcohol consumption. While this case does not directly involve this compound, it underscores the importance of monitoring potential interactions with alcohol among cephalosporins .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Ceftezole's dual mechanism of action as both an antibiotic and an α-glucosidase inhibitor?

Methodological Answer: To investigate dual mechanisms, use in vitro assays to separate antibacterial and enzyme-inhibitory effects. For antibacterial activity, employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . For α-glucosidase inhibition, use enzymatic assays with purified α-glucosidase and substrate analogs (e.g., p-nitrophenyl-α-D-glucopyranoside) to measure IC₅₀ values . Validate findings with in vivo diabetic models (e.g., streptozotocin-induced rats) to assess glucose-lowering effects. Ensure controlled variables (pH, temperature) to isolate mechanisms.

Q. How should researchers design dose-response studies to evaluate this compound's efficacy while minimizing off-target effects?

Methodological Answer: Adopt a tiered approach:

Preclinical testing : Use in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) to establish safe concentration ranges.

In vivo dose escalation : Start with sub-therapeutic doses in animal models (e.g., mice), monitoring hematological parameters (e.g., leukocyte counts) to detect anomalies like leukocytosis .

Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and renal clearance using HPLC or LC-MS. Correlate with efficacy endpoints (e.g., bacterial load reduction).

Q. What standardized protocols exist for assessing this compound's stability under varying physiological conditions?

Methodological Answer:

  • Chemical stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze via HPLC to identify degradation products .
  • Biological stability : Incubate this compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess bioavailability. Use mass spectrometry to confirm structural integrity.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antibacterial efficacy data and clinical outcomes observed in specific populations (e.g., immunocompromised patients)?

Methodological Answer:

  • Data triangulation : Compare in vitro MIC values with clinical pharmacokinetic data (e.g., trough serum concentrations). Adjust for protein binding and tissue penetration rates.
  • Population-specific modeling : Use pharmacometric software (e.g., NONMEM) to simulate dosing regimens in subpopulations. Validate with retrospective clinical data, stratifying by immune status .
  • Mechanistic studies : Investigate host-pathogen interactions (e.g., neutrophil function assays) to identify confounding factors .

Q. What methodological strategies are recommended to study this compound's paradoxical effects on leukocyte counts (e.g., leukocytosis without infection)?

Methodological Answer:

  • Controlled clinical observations : Replicate findings in animal models (e.g., rats) by administering this compound and monitoring CBC trends. Use bone marrow histology to rule out hematopoiesis stimulation .
  • Cytokine profiling : Measure IL-6, G-CSF, and TNF-α levels to assess inflammatory pathways. Compare with antibiotic controls (e.g., cephalosporins) to isolate this compound-specific effects.
  • Receptor binding assays : Screen for interactions with leukocyte surface receptors (e.g., β₂ integrins) using SPR or flow cytometry.

Q. How can researchers optimize experimental designs to evaluate this compound's potential in combination therapies (e.g., with β-lactamase inhibitors)?

Methodological Answer:

  • Synergy testing : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) against β-lactamase-producing strains.
  • Mechanistic validation : Perform time-kill curves and TEM imaging to confirm bacterial lysis patterns.
  • Resistance prevention : Serial passage experiments to assess mutation rates under combination pressure. Use whole-genome sequencing to identify resistance mechanisms .

Q. What advanced analytical techniques are critical for characterizing this compound metabolites in pharmacokinetic studies?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Identify metabolites via accurate mass measurements and isotopic patterns.
  • NMR spectroscopy : Assign structures to unknown metabolites (e.g., acyl glucuronides) using 2D experiments (COSY, HSQC).
  • Biotransformation mapping : Use hepatocyte incubations or recombinant CYP450 enzymes to elucidate metabolic pathways .

Q. Data Analysis & Interpretation

Q. How should researchers address variability in this compound's enzyme inhibition data across different assay conditions?

Methodological Answer:

  • Standardize protocols : Adopt ISTA guidelines for enzyme assays, controlling for substrate concentration, pH, and cofactors.
  • Statistical normalization : Use Z-score transformation to compare data across studies. Apply mixed-effects models to account for inter-lab variability .
  • Meta-analysis : Aggregate published datasets (e.g., IC₅₀ values) to identify trends and outliers. Use funnel plots to detect publication bias.

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Non-parametric modeling : Fit data using LOESS regression or spline functions to capture complex patterns.
  • Benchmark dose (BMD) analysis : Calculate BMDL₁₀ (lower confidence limit) for risk assessment.
  • Bayesian hierarchical models : Incorporate prior data (e.g., from related cephalosporins) to improve precision in small-sample studies .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound's hematological effects in preclinical studies?

Methodological Answer:

  • Detailed metadata : Document animal strain, dosing schedule, and environmental conditions (e.g., circadian rhythms affecting leukocyte counts).
  • Open data practices : Share raw flow cytometry files and statistical scripts via repositories like Zenodo.
  • Cross-validation : Collaborate with independent labs to replicate key findings, using harmonized protocols .

Eigenschaften

IUPAC Name

(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMVCVMFETWNIU-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41136-22-5 (hydrochloride salt)
Record name Ceftezole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0022771
Record name Ceftezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26973-24-0
Record name Ceftezole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26973-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftezole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftezole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFTEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z86SYP11W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Ceftezole
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Ceftezole
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Ceftezole
Carbamoyliminomethylideneazanide
Ceftezole
Carbamoyliminomethylideneazanide
Ceftezole
Carbamoyliminomethylideneazanide
Ceftezole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.